molecular formula C12H17NO2 B1453590 4-[(Oxan-4-yloxy)methyl]aniline CAS No. 1249106-89-5

4-[(Oxan-4-yloxy)methyl]aniline

Cat. No.: B1453590
CAS No.: 1249106-89-5
M. Wt: 207.27 g/mol
InChI Key: AZPQQGFYTNRVSS-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yloxy)methyl]aniline is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an aniline group (a benzene ring attached to an amino group) and an oxane (tetrahydropyran) ring connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yloxy)methyl]aniline typically involves the reaction of 4-hydroxybenzyl alcohol with oxane (tetrahydropyran) under specific conditions. One common method is the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzyl alcohol is converted into a good leaving group (such as a tosylate or mesylate) and then reacted with oxane in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yloxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

4-[(Oxan-4-yloxy)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yloxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and aniline group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyloxy)methyl]aniline
  • 4-[(Methoxy)methyl]aniline
  • 4-[(Ethoxy)methyl]aniline

Uniqueness

4-[(Oxan-4-yloxy)methyl]aniline is unique due to the presence of the oxane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(oxan-4-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPQQGFYTNRVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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